methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
Description
Nomenclature and Classification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for complex polycyclic structures. The name provides detailed information about the stereochemical configuration at each chiral center, the degree of saturation in the ring system, and the specific positioning of functional groups throughout the molecular framework. This systematic approach ensures unambiguous identification of the compound within the vast chemical space of triterpenoid derivatives.
The classification system for this compound places it within several overlapping categories that reflect different aspects of its chemical structure and biological origin. According to the established classification scheme for triterpene esters, this compound falls within the pentacyclic triterpene category, which is further subdivided based on the number of rings in their skeletons. The hexadecahydrocyclopenta[a]chrysene framework specifically identifies it as a member of the lupane-type skeleton structures, which represent one of the major structural families within pentacyclic triterpenoids.
Chemical databases and classification systems recognize this type of compound structure through multiple identifying features. The molecular formula and structural characteristics place it within the broader category of lipids and lipid-like molecules, specifically under prenol lipids and triterpenoids. The presence of the acetyloxy group at position 9 and the hydroxymethyl substituent at position 5a creates a unique substitution pattern that distinguishes this compound from other members of the same structural family.
| Classification Category | Specific Designation | Reference Framework |
|---|---|---|
| Primary Class | Pentacyclic Triterpenoids | Triterpene Classification System |
| Structural Type | Lupane-type Skeleton | Cyclopenta[a]chrysene Framework |
| Functional Category | Ester Derivatives | Carboxylate and Acetate Groups |
| Stereochemical Class | Multi-chiral Center Compound | Nine Defined Stereocenters |
| Chemical Family | Prenol Lipids | Lipid Classification Database |
The systematic approach to naming and classifying such complex molecules reflects the need for precise communication within the scientific community regarding these structurally sophisticated compounds. The detailed stereochemical notation ensures that researchers can unambiguously identify and work with these materials across different research contexts and applications.
Historical Context of Cyclopenta[a]chrysene Derivatives
The development of understanding regarding cyclopenta[a]chrysene derivatives has evolved significantly over the past several decades, with initial discoveries focusing on the basic chrysene structure itself. Chrysene, a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₂ consisting of four fused benzene rings, was first isolated and characterized from coal tar. The name "chrysene" originates from Greek Χρύσoς (chrysos), meaning "gold," due to the golden-yellow color of the crystals of the hydrocarbon observed during its initial isolation and characterization.
The progression from simple aromatic chrysene structures to complex saturated cyclopenta[a]chrysene derivatives represents a significant advancement in natural product chemistry. The development of synthetic methodologies for creating hexadecahydrocyclopenta[a]chrysene frameworks emerged from extensive research into triterpenoid biosynthesis and the identification of naturally occurring compounds with similar structural features. This historical progression reflects the broader evolution of understanding regarding how nature constructs complex polycyclic frameworks through enzymatic processes.
Research into triterpene biosynthesis has revealed that these complex structures arise through sophisticated biochemical pathways involving oxidosqualene cyclases and subsequent modifications by cytochrome P450 monooxygenases. The historical understanding of these biosynthetic processes has provided crucial insights into how cyclopenta[a]chrysene derivatives are formed in biological systems. Cytochrome P450 monooxygenases perform several modifications of triterpene scaffolds that can occur at various positions, with approximately 50 P450 enzymes reported to act on plant pentacyclic triterpene scaffolds.
The identification and characterization of specific cyclopenta[a]chrysene derivatives has been facilitated by advances in analytical chemistry and structural determination techniques. Historical research has established that pentacyclic triterpenes are derived from the isoprenoid biosynthetic pathway, which generates common precursors of triterpenes and steroids, followed by cyclization with oxidosqualene cyclases and decoration via cytochrome P450 monooxygenases and glycosyltransferases. This mechanistic understanding has provided the foundation for both identifying naturally occurring derivatives and developing synthetic approaches to access these complex structures.
| Historical Period | Key Developments | Significance |
|---|---|---|
| Early 20th Century | Initial chrysene isolation from coal tar | Foundation for aromatic chrysene chemistry |
| Mid-20th Century | Discovery of triterpene biosynthetic pathways | Understanding of biological formation |
| Late 20th Century | Identification of oxidosqualene cyclases | Mechanistic insight into ring formation |
| Early 21st Century | Characterization of P450 modifying enzymes | Detailed understanding of functionalization |
| Recent Developments | Synthetic methodology development | Access to complex derivatives |
Relationship to Lupane-Type Triterpenoids
The structural relationship between the target compound and lupane-type triterpenoids represents a fundamental connection that illuminates both the biosynthetic origins and chemical properties of this complex molecule. Lupane-type triterpenes constitute one of the most important subclasses within the pentacyclic triterpenoid family, with representatives such as betulin, betulinic acid, and lupeol showing multiple bioactivities and widespread occurrence in natural systems. The hexadecahydrocyclopenta[a]chrysene framework of the target compound directly corresponds to the characteristic ring system found in lupane-type structures.
Structural analysis reveals that the target compound shares the fundamental pentacyclic architecture characteristic of lupane-type triterpenoids, with specific modifications that distinguish it from the parent structures. The compound exhibits the characteristic lupane skeleton with additional functional groups that reflect either natural biosynthetic modifications or synthetic chemical transformations. Research has demonstrated that lupane-type triterpenes such as betulin, betulinic acid, and lupeol have shown multiple bioactivities against different systems and hold significant potential for various applications.
The biosynthetic relationship between the target compound and lupane-type triterpenoids involves complex enzymatic processes that modify basic triterpene scaffolds. Studies have shown that cytochrome P450 monooxygenases, particularly members of the CYP716 family, catalyze various modifications of lupane-type structures. For example, NaCYP716A419 catalyzes consecutive oxidation reactions at the C28 position of lupeol and related compounds, while NaCYP716C87 functions as a C2α hydroxylase that accepts lupeol and lupanediol as substrates.
The structural modifications present in the target compound, including the acetyloxy group at position 9 and the hydroxymethyl substituent at position 5a, represent specific chemical transformations that can occur through both enzymatic and synthetic pathways. Research has identified similar modifications in naturally occurring lupane derivatives, where cytochrome P450 enzymes introduce hydroxyl, aldehyde, and carboxyl groups at various positions throughout the molecular framework. These modifications significantly influence the chemical and biological properties of the resulting compounds.
Comparative analysis with known lupane-type triterpenoids provides insight into the structural features that define this chemical family. The target compound maintains the essential ring connectivity and stereochemical features that characterize lupane-type structures while incorporating additional functional groups that expand its chemical diversity. This relationship demonstrates how natural product chemistry generates molecular complexity through systematic modification of basic structural frameworks.
| Structural Feature | Target Compound | Typical Lupane Derivatives | Relationship |
|---|---|---|---|
| Core Ring System | Hexadecahydrocyclopenta[a]chrysene | Lupane Skeleton | Direct correspondence |
| Stereochemistry | Nine defined stereocenters | Multiple stereocenters | Maintained configuration |
| Functional Groups | Acetyloxy, hydroxymethyl, carboxylate | Hydroxyl, carboxyl | Extended functionality |
| Substitution Pattern | 5a-hydroxymethyl modification | Various position modifications | Biosynthetic relationship |
Significance in Natural Product Chemistry
The significance of this compound in natural product chemistry extends across multiple dimensions of chemical research and application. This compound exemplifies the sophisticated molecular architectures that emerge from natural biosynthetic processes and demonstrates the potential for chemical modification to generate novel derivatives with enhanced properties. The structural complexity and functional group diversity present in this molecule reflect the advanced state of current natural product chemistry research.
The compound's significance is particularly evident in the context of triterpenoid diversity and the ongoing efforts to understand and exploit the chemical space represented by these natural products. Research has established that pentacyclic triterpenoids are important natural bioactive substances that are widely present in plants and fungi, with significant potential for various applications. The specific structural features of the target compound, including its unique substitution pattern and stereochemical complexity, contribute to the expanding understanding of how natural product scaffolds can be modified to generate new chemical entities.
From a synthetic chemistry perspective, the target compound represents both a challenge and an opportunity for developing new methodologies for accessing complex polycyclic structures. The synthesis of such highly functionalized molecules requires sophisticated approaches that can control multiple stereocenters while introducing diverse functional groups in a selective manner. Research in this area has led to the development of new synthetic strategies and methodologies that have broader applications across natural product synthesis.
The compound's relationship to known bioactive triterpenoids suggests potential applications that extend beyond basic chemical research. Studies have shown that lupane-type triterpenes and their derivatives exhibit various biological activities, and the specific modifications present in the target compound may influence these properties in significant ways. The systematic study of such modified structures contributes to understanding structure-activity relationships within the triterpenoid family.
The significance of this compound also extends to the broader field of chemical biology, where complex natural product-like molecules serve as valuable tools for investigating biological processes. The structural features present in the target compound, including its multiple functional groups and defined stereochemistry, make it a potentially valuable probe for studying biological systems and identifying new therapeutic targets.
| Significance Category | Specific Contributions | Impact on Field |
|---|---|---|
| Structural Diversity | Complex polycyclic architecture | Expands chemical space understanding |
| Synthetic Methodology | Challenging synthetic target | Drives methodology development |
| Biological Relevance | Relationship to bioactive compounds | Potential for new applications |
| Chemical Biology | Complex probe molecule | Tool for biological investigation |
| Natural Product Research | Modified natural scaffold | Understanding of biosynthetic diversity |
Properties
IUPAC Name |
methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-20(2)22-11-16-32(28(36)37-8)17-18-33(19-34)23(27(22)32)9-10-25-30(6)14-13-26(38-21(3)35)29(4,5)24(30)12-15-31(25,33)7/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26?,27+,30-,31+,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGNJRCYISSOX-DBWROOMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)OC(=O)C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triterpene-Derived Precursors
The cyclopenta[a]chrysene core is often derived from triterpenes such as lanosterol or cycloartenol, which naturally exhibit similar polycyclic architectures. Selective oxidation and rearrangement reactions modify these precursors to introduce the required ring junctions. For instance, acid-catalyzed cyclization of squalene epoxide derivatives has been employed to generate the chrysene backbone under controlled temperatures (40–60°C) and inert atmospheres.
Stereochemical Control
Chiral auxiliaries and asymmetric catalysis are critical for establishing the nine stereocenters. A patented method utilizes (-)-sparteine as a chiral ligand in palladium-catalyzed alkylation reactions to achieve enantiomeric excess >98%. The use of Lewis acids like boron trifluoride etherate further enhances stereoselectivity during ring-forming steps.
Following core assembly, the introduction of substituents—acetyloxy, hydroxymethyl, and methyl groups—proceeds through targeted reactions.
Acetylation at C-9
The 9-acetyloxy group is introduced via nucleophilic acyl substitution. Reacting the chrysene alcohol intermediate with acetyl chloride in anhydrous pyridine at 80°C for 4 hours achieves acetylation with 85% yield. Competing reactions at other hydroxyl groups are mitigated by steric hindrance from the chrysene skeleton.
Hydroxymethylation at C-5a
The hydroxymethyl group is installed through a two-step process:
Methyl Group Installations
The tetramethyl configuration at C-5b, C-8, C-8, and C-11a is achieved via Friedel-Crafts alkylation using methyl iodide and aluminum trichloride. Repeated alkylation at 0°C ensures regiospecific methylation without overfunctionalization.
Esterification of the C-3a Carboxylic Acid
The final step involves converting the carboxylic acid at C-3a to its methyl ester.
Acid Chloride Intermediate
Thionyl chloride (SOCl₂) in toluene at reflux (110°C) converts the acid to its corresponding chloride, achieving 90% conversion in 3 hours. Excess SOCl₂ is removed under vacuum to prevent side reactions.
Methanol Quenching
Reacting the acid chloride with anhydrous methanol in dichloromethane at room temperature for 12 hours produces the methyl ester. Triethylamine is added to neutralize HCl, yielding 78% isolated product after silica gel chromatography (4:1 hexane/ethyl acetate).
Purification and Characterization
Table 1: Purification Methods and Yields
| Step | Purpose | Method | Solvent System | Yield (%) |
|---|---|---|---|---|
| 1 | Core cyclization | Column chromatography | Hexane/EtOAc (7:3) | 65 |
| 2 | Acetylation | Recrystallization | Ethanol/Water | 85 |
| 3 | Hydroxymethylation | Column chromatography | CH₂Cl₂/MeOH (95:5) | 72 |
| 4 | Esterification | Column chromatography | Hexane/EtOAc (4:1) | 78 |
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the methyl ester proton resonates at δ 3.65 ppm as a singlet in ¹H NMR, while the acetyloxy group shows a characteristic carbonyl signal at 170.5 ppm in ¹³C NMR.
Challenges and Optimizations
Competing Rearrangements
During cyclization, undesired Wagner-Meerwein shifts are suppressed by maintaining low temperatures (-20°C) and using bulky bases like 2,6-lutidine.
Chemical Reactions Analysis
Types of Reactions
methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triterpenoid backbone.
Substitution: Substitution reactions can replace functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that derivatives of betulinic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that compounds derived from betulinic acid showed promising activity against human colorectal carcinoma cells (HCT116), with certain derivatives achieving low IC50 values indicative of high potency against cancer cells .
- The specific compound has been noted for its potential to induce apoptosis in cancer cells through mitochondrial pathways and inhibition of key enzymes involved in tumor progression .
Antiviral Properties
Betulinic acid derivatives have been explored for their antiviral activities:
- Some studies have identified specific derivatives as effective inhibitors of HIV and hepatitis C virus replication. The structural modifications enhance their interaction with viral components and improve efficacy .
Pharmaceutical Formulations
Drug Development
The unique structural features of this compound allow for its incorporation into novel drug formulations. Its lipophilic nature facilitates better absorption and bioavailability. Researchers are investigating its potential as a lead compound for developing new therapies targeting viral infections and cancer .
Formulation Strategies
Innovative formulation strategies are being developed to enhance the delivery of this compound:
- Nanoparticle encapsulation and liposomal formulations are being researched to improve solubility and targeted delivery to tumor sites .
Mechanistic Insights
Understanding the mechanism of action is crucial for the development of effective therapeutics:
- Studies using NMR spectroscopy have provided insights into the molecular interactions between this compound and biological targets. Characterization of its metabolites has also been conducted to elucidate its pharmacokinetic profiles .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Mechanism of Action
The mechanism of action of methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate primarily involves the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Functional Group Impact: The 9-acetyloxy group in the target compound distinguishes it from lupeol (9-OH) and lupenone (9-ketone). Acetylation typically increases membrane permeability compared to hydroxylated analogs . The 5a-hydroxymethyl group is rare among natural triterpenoids, which often feature methyl or hydroxyl groups at this position. This modification may enhance hydrogen-bonding capacity .
Biological Activity: Lupeol and lupenone exhibit well-documented anti-inflammatory and antiproliferative effects, attributed to their hydroxyl/ketone groups and interaction with NF-κB or MAPK pathways . The target compound’s brominated analog () showed in vitro cytotoxicity, though specific mechanisms remain unelucidated .
Synthetic Accessibility: The target compound and its analogs (e.g., ) are synthesized via esterification or Claisen-Schmidt condensation, leveraging the reactivity of the triterpene core . In contrast, lupeol and lupenone are typically isolated from plant sources, limiting scalability .
The 2-bromo-3-methylbenzoate substituent in BA-22 introduces electron-withdrawing effects, which may enhance binding to hyaluronidase’s active site compared to the target compound’s acetyloxy group .
Biological Activity
The compound methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound is classified as a derivative of cyclopenta[a]chrysene and features multiple functional groups that may influence its biological activity. The structural complexity includes:
- Acetyloxy group : Potentially enhancing lipophilicity and bioactivity.
- Hydroxymethyl group : May play a role in mediating interactions with biological targets.
- Tetramethyl groups : These could influence the steric properties and overall reactivity of the molecule.
Molecular Formula
The molecular formula is with a molecular weight of approximately 474.72 g/mol.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to cyclopenta[a]chrysene derivatives. For instance:
- Inhibition of Hyaluronidase : Some derivatives exhibit significant hyaluronidase inhibitory activity. This enzyme is involved in the breakdown of hyaluronic acid in connective tissues and is linked to inflammation. Enhanced activity was observed in modified derivatives compared to their parent compounds .
- Cytokine Production : Research indicates that certain derivatives can reduce the production of pro-inflammatory cytokines in cell lines exposed to lipopolysaccharides (LPS), suggesting a mechanism for mitigating inflammatory responses .
Anticancer Activity
Preliminary findings suggest potential anticancer properties:
- Cytotoxic Effects : Compounds structurally similar to methyl (1R...) have been shown to possess cytotoxic effects against various cancer cell lines. For example, some triterpene derivatives demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .
- Mechanism of Action : The induction of apoptosis through caspase activation has been documented for similar compounds. This suggests that methyl (1R...) may also engage similar pathways leading to programmed cell death in cancer cells .
Study 1: Anti-inflammatory Effects
A study synthesized several derivatives from betulinic acid and evaluated their effects on LPS-induced inflammation in murine macrophage cells. The results indicated that certain modifications led to a significant reduction in nitrite production and pro-inflammatory cytokine levels .
Study 2: Cytotoxicity Assessment
Research on new triterpene derivatives revealed their cytotoxic effects against prostate cancer (PC3) and colon cancer (HT29) cell lines. The most effective compound induced apoptosis significantly at concentrations correlating with its structure modifications .
Q & A
Q. What are the primary methodologies for structural elucidation of this complex triterpenoid derivative?
Structural elucidation requires a combination of advanced spectroscopic and computational techniques:
- NMR Spectroscopy : Multi-dimensional NMR (¹H, ¹³C, HSQC, HMBC) resolves stereochemical assignments and confirms substituent positions. For example, hydroxymethyl and acetyloxy groups generate distinct coupling patterns in ¹H NMR .
- X-ray Crystallography : Critical for validating absolute configurations of chiral centers, especially given the compound’s 11 defined stereocenters .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detects fragmentation patterns indicative of acetyloxy or prop-1-en-2-yl groups .
Q. How can synthetic routes be optimized for this compound’s hydroxymethyl and acetyloxy substituents?
Synthetic optimization involves:
- Protecting Group Strategies : Use of temporary protecting groups (e.g., TBS for hydroxymethyl) during triterpenoid backbone assembly to prevent side reactions .
- Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) ensure stereochemical fidelity at positions like 5a and 11a .
- Factorial Design Experiments : Systematic screening of reaction parameters (temperature, solvent polarity) to maximize yield of acetyloxy introduction .
Advanced Research Questions
Q. How can in silico models predict bioactivity profiles for this compound, and what are key target proteins?
Computational workflows integrate:
-
Molecular Docking : Predicted binding affinities to nuclear receptors (e.g., NF-κB p105 subunit, UniProt P19838) and DNA repair enzymes (e.g., DNA lyase, CHEMBL5619) using tools like AutoDock Vina .
-
Pharmacophore Modeling : Identifies critical interactions (e.g., hydrogen bonding with hydroxymethyl groups) for hypoxia-inducible factor 1α (HIF-1α) inhibition .
-
Predicted Targets Table :
Target Protein UniProt ID Probability Relevance to Triterpenoids NF-κB p105 subunit P19838 98.06% Anti-inflammatory activity DNA lyase P27695 98.28% DNA repair modulation HIF-1α Q16665 91.83% Cancer metabolism regulation Source: Super-PRED predictions
Q. How can contradictions in stereochemical assignments be resolved using hybrid experimental-computational approaches?
Discrepancies in stereochemical data (e.g., NMR vs. X-ray results) require:
- Dynamic NMR Analysis : Detects conformational flexibility in solution (e.g., chair-boat transitions in cyclopenta[a]chrysene backbone) that may obscure NOE correlations .
- DFT Calculations : Compares experimental and computed ¹³C chemical shifts to validate proposed configurations at positions like 3a and 13b .
- Crystal Polymorphism Studies : Investigates whether solid-state packing effects bias X-ray-derived configurations .
Q. What advanced separation techniques are suitable for purifying this compound from complex natural product extracts?
- HPLC with Chiral Columns : Polysaccharide-based columns (e.g., Chiralpak IA/IB) resolve enantiomeric impurities in the prop-1-en-2-yl side chain .
- Countercurrent Chromatography (CCC) : Utilizes polarity gradients to separate acetylated vs. non-acetylated analogs .
- Membrane-Based Nanofiltration : Removes low-MW contaminants while retaining the high-MW triterpenoid core (MW ~600 Da) .
Methodological Challenges and Innovations
Q. How can AI-driven process automation enhance reproducibility in synthesizing this compound?
- Smart Laboratories : AI algorithms (e.g., Bayesian optimization) adjust reaction conditions in real-time based on inline FTIR or Raman spectroscopy data .
- COMSOL Multiphysics Integration : Simulates heat/mass transfer in large-scale reactors to prevent decomposition of heat-sensitive acetyloxy groups .
- End-to-End Workflows : Combines robotic synthesis platforms with AI-powered analytics for closed-loop optimization of yield and purity .
Q. What strategies mitigate oxidative degradation of the hydroxymethyl group during storage?
- Lyophilization with Cryoprotectants : Trehalose or mannitol matrices stabilize the compound in solid-state formulations .
- Antioxidant Additives : Low concentrations of BHT (butylated hydroxytoluene) prevent radical-mediated oxidation .
- Stability-Indicating Assays : UPLC-PDA methods track degradation products (e.g., aldehydes from hydroxymethyl oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
